2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
Overview
Description
“2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds related to “2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid” involves several key steps, including protection, functional group transformation, and stereoselective synthesis . For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions .Molecular Structure Analysis
The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection .Chemical Reactions Analysis
The chemical reactivity of “2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid” derivatives is exemplified by their involvement in various chemical transformations . For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids .Scientific Research Applications
Peptide Synthesis
This compound is widely used in the field of peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of complex molecules that can serve as potential drug candidates. Its protected amino group allows for selective reactions, which is crucial in building the desired molecular structures .
Dipeptide Synthesis
The Boc-protected amino acid derivatives, such as 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid , are used to synthesize dipeptides. These dipeptides have various applications, including as building blocks for more complex peptides or as bioactive compounds on their own .
Ionic Liquid Formation
This compound can be used to create amino acid-based ionic liquids. These ionic liquids have unique properties that make them suitable for use as solvents in organic synthesis, including peptide bond formation .
Material Science
In material science, the compound’s derivatives can be used to modify the surface properties of materials. This can enhance the material’s biocompatibility, making it suitable for biomedical applications .
Bioconjugation
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid: can be used in bioconjugation techniques where it links peptides to other molecules, such as fluorescent dyes or drugs. This is particularly useful in the development of targeted therapies .
Structural Biology
The compound is used in structural biology to help in the crystallization of proteins. By modifying amino acids within the protein, researchers can improve the quality of the crystals formed, which is essential for X-ray crystallography .
Enzyme Inhibition Studies
Researchers use Boc-protected amino acids to study enzyme-substrate interactions. By incorporating these compounds into substrates, scientists can investigate the binding and catalytic mechanisms of enzymes .
properties
IUPAC Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399368 | |
Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
CAS RN |
856417-64-6 | |
Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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